4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-ethyl-1,3,5-triazine-2(1H)-thione
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Overview
Description
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-1-ethyl-1,3,5-triazine-2(1H)-thione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes an isoquinoline moiety fused with a triazine ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethyl-1,3,5-triazine-2(1H)-thione typically involves multi-step reactions. One common method starts with the preparation of the isoquinoline derivative, which is then subjected to cyclization reactions to form the triazine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of toluene as a solvent and p-toluenesulfonic acid as a catalyst can facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be employed to enhance the reaction rates and ensure consistent product quality. The choice of reagents and catalysts is crucial in industrial production to achieve high yields and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-1-ethyl-1,3,5-triazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
Scientific Research Applications
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-1-ethyl-1,3,5-triazine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethyl-1,3,5-triazine-2(1H)-thione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, a protein involved in cell division, thereby exhibiting anti-cancer activity . The compound can also modulate signaling pathways by binding to receptors or enzymes, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-quinolinone: Known for its pharmacological activities, including anti-cancer and anti-inflammatory effects.
2,3-Dihydroquinazolin-4(1H)-one: Used in drug design for its versatile biological activities.
4-Hydroxy-2-quinolones: Valued for their pharmaceutical applications, particularly in anti-microbial and anti-cancer treatments.
Uniqueness
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-1-ethyl-1,3,5-triazine-2(1H)-thione stands out due to its unique combination of an isoquinoline and triazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N4S |
---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethyl-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C14H16N4S/c1-2-17-10-15-13(16-14(17)19)18-8-7-11-5-3-4-6-12(11)9-18/h3-6,10H,2,7-9H2,1H3 |
InChI Key |
CACMYQSKPQFRME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=NC1=S)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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